Cas no 1011574-09-6 (2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide)

2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)-
- 2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide
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- MDL: MFCD10049110
- Inchi: 1S/C11H13Cl2NO2/c1-2-14(5-6-15)11(16)9-4-3-8(12)7-10(9)13/h3-4,7,15H,2,5-6H2,1H3
- InChI Key: DREHLOUTGXFLNU-UHFFFAOYSA-N
- SMILES: C(N(CC)CCO)(=O)C1=CC=C(Cl)C=C1Cl
2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-254583-10.0g |
2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide |
1011574-09-6 | 10.0g |
$1080.0 | 2023-03-01 | ||
Enamine | EN300-254583-2.5g |
2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide |
1011574-09-6 | 90% | 2.5g |
$680.0 | 2023-09-14 | |
Enamine | EN300-254583-1g |
2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide |
1011574-09-6 | 90% | 1g |
$328.0 | 2023-09-14 | |
Enamine | EN300-254583-1.0g |
2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide |
1011574-09-6 | 1.0g |
$328.0 | 2023-03-01 | ||
Enamine | EN300-254583-10g |
2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide |
1011574-09-6 | 90% | 10g |
$1080.0 | 2023-09-14 | |
Enamine | EN300-254583-5.0g |
2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide |
1011574-09-6 | 5.0g |
$859.0 | 2023-03-01 | ||
Enamine | EN300-254583-5g |
2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide |
1011574-09-6 | 90% | 5g |
$859.0 | 2023-09-14 |
2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide Related Literature
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
Additional information on 2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide
2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide (CAS No. 1011574-09-6): An Overview
2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide (CAS No. 1011574-09-6) is a synthetic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research due to its unique chemical structure and potential applications. This compound is characterized by its dichlorobenzamide core and the presence of an ethyl and a 2-hydroxyethyl substituent, which contribute to its distinct physicochemical properties and biological activities.
The chemical structure of 2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide is represented by the molecular formula C11H13Cl2NO2. The compound's molecular weight is approximately 268.13 g/mol. Its solubility in water is limited, but it exhibits good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These properties make it suitable for various applications in chemical synthesis and biological assays.
In recent years, 2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide has been the subject of several studies aimed at elucidating its biological activities and potential therapeutic applications. One notable area of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests that it may have potential as a therapeutic agent for inflammatory diseases.
Beyond its anti-inflammatory effects, 2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide has also been investigated for its antiviral properties. Research has demonstrated that it can inhibit the replication of certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action appears to involve the disruption of viral entry into host cells and the inhibition of viral gene expression. These findings have sparked interest in its potential use as an antiviral agent.
The safety profile of 2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide is another important aspect that has been studied. Toxicological assessments have shown that it exhibits low toxicity in animal models at therapeutic doses. However, as with any new compound, further studies are needed to fully understand its long-term safety and potential side effects in humans.
In the context of drug development, 2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide has shown promise as a lead compound for the design of more potent and selective analogs. Structure-activity relationship (SAR) studies have identified key structural features that contribute to its biological activities. For example, the presence of the dichlorobenzamide moiety appears to be crucial for its anti-inflammatory and antiviral properties. By modifying this core structure or introducing additional functional groups, researchers aim to enhance the compound's efficacy and reduce any potential side effects.
The synthesis of 2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide involves several steps, including the formation of the dichlorobenzoyl chloride intermediate and subsequent reactions with ethylamine and 2-aminoethanol. The overall yield and purity of the final product can be optimized by carefully controlling reaction conditions such as temperature, pressure, and solvent choice. Efficient synthesis methods are essential for large-scale production and commercialization.
In conclusion, 2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide (CAS No. 1011574-09-6) is a promising compound with diverse biological activities that warrant further investigation. Its anti-inflammatory and antiviral properties make it a valuable candidate for drug development in various therapeutic areas. Continued research into its mechanisms of action, safety profile, and potential clinical applications will be crucial for realizing its full potential in medicine.
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